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molecular formula C11H17F3O3S B8749382 4-Tert-butyl-1-cyclohexen-1-yl trifluoromethanesulfonate

4-Tert-butyl-1-cyclohexen-1-yl trifluoromethanesulfonate

Cat. No. B8749382
M. Wt: 286.31 g/mol
InChI Key: RVWXLCUMRMSMRY-UHFFFAOYSA-N
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Patent
US07504512B2

Procedure details

A −78° C. solution of 4-tert-butylcyclohexanone (1.54 g, 10 mmol) and N-phenyl(trifluoromethanesulfonamide) (3.75 g, 10.5 mmol) in THF (20 mmol) was treated with 1M NaHMDS in THF (11 mL), warmed to room temperature, filtered through a pad of silica gel (10 g) with diethyl ether (5 mL), and concentrated. The concentrate was purified by flash column chromatography on silica gel with 1% ethyl acetate/hexanes to provide the desired product.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].C1(N[S:19]([C:22]([F:25])([F:24])[F:23])(=[O:21])=[O:20])C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1>[F:23][C:22]([F:25])([F:24])[S:19]([O:11][C:8]1[CH2:7][CH2:6][CH:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH2:10][CH:9]=1)(=[O:21])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Name
Quantity
3.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mmol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (10 g) with diethyl ether (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 1% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CCC(CC1)C(C)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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